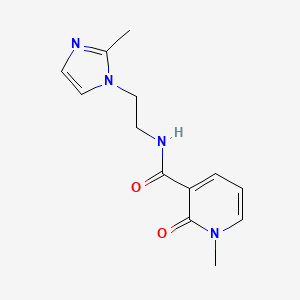![molecular formula C20H21NO2S B2461740 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide CAS No. 2034297-66-8](/img/structure/B2461740.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide, also known as BTCPA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields.
Mechanism of Action
Target of Action
The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Pharmacokinetics
The compound’s affinity towards 5-ht1a receptors suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound may influence serotonin signaling, potentially impacting mood and other physiological functions .
Advantages and Limitations for Lab Experiments
One advantage of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide is its high potency and selectivity towards its target molecules. Additionally, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide has been shown to have low toxicity in various cell lines and animal models. However, one limitation of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide. One area of interest is the development of analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide and its potential use in various disease models. Finally, the development of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide as a therapeutic agent for cancer and neurological disorders is an exciting area of research that warrants further investigation.
Conclusion:
In conclusion, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide is a synthetic compound that has shown promise in various fields of research. Its high potency and selectivity, low toxicity, and potential therapeutic applications make it an attractive molecule for further investigation. Further research is needed to fully understand the mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide and its potential use in various disease models.
Synthesis Methods
The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide involves the reaction of 3-bromobenzo[b]thiophene with 2-Phenoxyisopropylamine in the presence of a base such as potassium carbonate. The resulting product is then subjected to acylation with 2-chloropropanoyl chloride to obtain N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide. This method has been optimized to obtain a high yield of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide with minimal impurities.
Scientific Research Applications
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide has been studied for its potential use in various fields such as cancer research, neuroprotection, and as an anti-inflammatory agent. In cancer research, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide has been shown to have anti-inflammatory effects in various models of inflammation.
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-14(12-16-13-24-19-11-7-6-10-18(16)19)21-20(22)15(2)23-17-8-4-3-5-9-17/h3-11,13-15H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYOSMABYTEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)
![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)
![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)



![Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461667.png)


![1-(7-Oxa-1-azaspiro[3.4]octan-1-yl)prop-2-en-1-one](/img/structure/B2461673.png)



![3-Phenylmethoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2461680.png)